2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole 2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole
Brand Name: Vulcanchem
CAS No.: 128389-83-3
VCID: VC0238137
InChI: InChI=1S/C6H5NO2/c1-4-6-5(2-7(1)4)8-3-9-6/h2H,1,3H2
SMILES: C1C2=C3C(=CN21)OCO3
Molecular Formula: C6H5NO2
Molecular Weight: 0

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole

CAS No.: 128389-83-3

Cat. No.: VC0238137

Molecular Formula: C6H5NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole - 128389-83-3

Specification

CAS No. 128389-83-3
Molecular Formula C6H5NO2
Molecular Weight 0
IUPAC Name 7,9-dioxa-4-azatricyclo[4.3.0.02,4]nona-1,5-diene
Standard InChI InChI=1S/C6H5NO2/c1-4-6-5(2-7(1)4)8-3-9-6/h2H,1,3H2
SMILES C1C2=C3C(=CN21)OCO3

Introduction

Structural Features and Chemical Properties

Molecular Structure

The structure of 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole consists of three fused rings:

  • A three-membered azirene ring (containing one nitrogen atom)

  • A five-membered dioxole ring (containing two oxygen atoms)

  • A five-membered pyrrole ring (containing one nitrogen atom)

This unique tricyclic arrangement creates a rigid molecular framework with specific electronic and steric properties that influence its chemical behavior and potential applications.

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₆H₅NO₂
Molecular Weight123.11 g/mol
Physical StateSolid (presumed based on similar compounds)
Structural ClassificationTricyclic fused heterocycle
Ring SystemsAzirene, dioxole, pyrrole
CAS Registry Number128389-83-3
PubChem CID45087176

Chemical Reactivity

As a complex heterocycle with strained ring systems (particularly the three-membered azirene ring), 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole likely exhibits distinctive reactivity patterns. The strain energy associated with the azirene component typically makes such compounds susceptible to ring-opening reactions under appropriate conditions. The dioxole and pyrrole portions contribute to its electronic properties and potential for functionalization.

Synthesis Methods

General Approaches to Fused Pyrrole Systems

The synthesis of fused pyrrole systems like 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole typically involves multi-step procedures that establish the individual ring systems and their interconnections.

For pyrrole-containing compounds, several classical synthetic methods have been employed, including:

  • Knorr Pyrrole Synthesis: This approach involves the condensation of α-amino ketones with compounds containing an α-methylene group adjacent to a carbonyl functionality .

  • Hantzsch Pyrrole Synthesis: This method utilizes the condensation of α-halo-ketones with β-ketoesters in the presence of ammonia or primary amines .

  • Clauson-Kaas Reaction: This synthesis involves the reaction between primary amines and 2,5-dimethoxytetrahydrofuran, often catalyzed by acids .

Synthesis of Fused Azirene Systems

The synthesis of azirene-containing heterocycles frequently employs photochemical or thermal methods. One relevant approach described in the literature involves the isomerization of azirines:

Molina and colleagues demonstrated that 5-(2H-azirin-2-yl)oxazoles can undergo isomerization to form 4H-pyrrolo[2,3-d]oxazoles through a nitrenoid-like transition state . This type of rearrangement could potentially inform strategies for synthesizing related compounds like 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole.

Related Compounds and Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole:

Structurally Related Heterocycles

  • 5,6-Dihydro-4H-thieno[2,3-c]pyrrole: This related heterocycle contains a thiophene ring fused to a pyrrole moiety and is used as a reference standard for analytical applications .

  • 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A related heterocycle with two fused pyrrole rings in a different arrangement .

  • 4H-1,3-Dioxolo[4,5-c]pyrrole-4-carboxylic acid derivatives: These compounds share the dioxolo-pyrrole portion of the structure but lack the azirene component .

Comparison Table of Related Heterocycles

CompoundMolecular FormulaKey Structural FeaturesNotable Properties/Applications
2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrroleC₆H₅NO₂Fused azirene, dioxole, and pyrrole ringsSubject of this review
5,6-Dihydro-4H-thieno[2,3-c]pyrroleC₆H₇NSFused thiophene and pyrrole ringsUsed as analytical reference standard
1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroleVariableTwo connected pyrrole rings with aryl substituentsDemonstrated potential in dye-sensitized solar cells
4H-1,3-Dioxolo[4,5-c]pyrrole derivativesVariableFused dioxole and pyrrole ringsVarious pharmaceutical applications

Future Research Directions

Synthetic Challenges and Opportunities

The complex structure of 2H,4H-Azireno[1,2-a] dioxolo[4,5-c]pyrrole presents both challenges and opportunities for synthetic chemists. Development of efficient synthetic routes could benefit from:

  • Exploration of multicomponent reactions for constructing the core heterocyclic framework

  • Application of flow chemistry techniques for handling potentially unstable intermediates

  • Investigation of catalytic methods for forming the strained azirene component

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